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Compound Name: POTASSIUM COBALTINITRITE

Cat. No.: B1143538 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive overview of the application of potassium
cobaltinitrite in the quantitative analysis of potassium. It includes detailed methodologies for

both gravimetric and volumetric analyses, supported by quantitative data and procedural

diagrams to ensure accurate and reproducible results.

Introduction
The quantitative determination of potassium is crucial in various fields, including agricultural

science, environmental monitoring, and the pharmaceutical industry. One of the classical

methods for potassium analysis involves its precipitation as a sparingly soluble salt, potassium
cobaltinitrite. This method, while traditional, remains a valuable technique, particularly when

instrumental methods like flame photometry or inductively coupled plasma (ICP) spectrometry

are unavailable or when matrix interferences pose a challenge for such techniques.

The principle of this analytical method is based on the reaction of potassium ions (K⁺) with a

solution of sodium cobaltinitrite (Na₃[Co(NO₂)₆]) in a weakly acidic medium to form a yellow

precipitate of potassium sodium cobaltinitrite (K₂Na[Co(NO₂)₆]·H₂O)[1][2]. The quantification of

potassium can then be achieved through two primary approaches:
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Gravimetric Analysis: The precipitate is washed, dried, and weighed. The mass of potassium

is then calculated based on the stoichiometry of the precipitate[1][3].

Volumetric Analysis: The nitrite ions (NO₂⁻) in the washed precipitate are titrated with a

standardized solution of potassium permanganate (KMnO₄) in an acidic medium[1][2]. This

redox titration allows for the indirect determination of the amount of potassium.

This document provides detailed protocols for both methods, along with a summary of their

performance and considerations for accurate analysis.

Quantitative Data Summary
The cobaltinitrite method has been demonstrated to provide results comparable to other

established methods, such as the platinic chloride gravimetric method. The following tables

summarize the quantitative data from comparative studies on various sample types.

Table 1: Comparison of Volumetric Cobaltinitrite Method with Gravimetric Platinic Chloride

Method for the Determination of K₂O in Fertilizers and Soil[1]

Sample Type
Cobaltinitrite Volumetric
Method (% K₂O)

Platinic Chloride
Gravimetric Method (%
K₂O)

Commercial Muriate of Potash 49.67 49.64

Commercial Muriate of Potash 50.05 50.80

Commercial Sulphate of

Potash
50.82 -

Kainite I 12.22 11.98

Kainite II 11.94 12.07

Kainite III 12.70 12.53

Table 2: Gravimetric Determination of Potassium in Pure Potassium Chloride Solution[1]
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Sample Theoretical K₂O (g)
Precipitate
Weighed (g)

Experimental K₂O
(g)

10 c.c. of 1% KCl 0.0632 0.2075 0.0631

10 c.c. of 1% KCl 0.0632 0.2070 0.0629

Experimental Protocols
Preparation of Sodium Cobaltinitrite Reagent
A reliable reagent is critical for the accuracy of this method.

Materials:

Cobalt Acetate (Co(CH₃COO)₂·4H₂O)

Sodium Nitrite (NaNO₂)

Glacial Acetic Acid (CH₃COOH)

Distilled Water

Procedure:[1]

Dissolve 113 g of cobalt acetate in 300 mL of distilled water.

To the cobalt acetate solution, add 100 mL of glacial acetic acid.

In a separate beaker, dissolve 220 g of sodium nitrite in 400 mL of distilled water.

Slowly add the sodium nitrite solution to the cobalt acetate solution with constant stirring.

Remove the nitric oxide fumes that evolve by gentle heating in a fume hood or by

evacuation.

Allow the solution to stand for 24 hours.

Filter off any yellow precipitate that may have formed.
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Dilute the clear, reddish-brown filtrate to 1 liter with distilled water.

Store the reagent in a dark, well-stoppered bottle.

Gravimetric Determination of Potassium
This protocol details the steps for quantifying potassium by weighing the precipitated potassium

sodium cobaltinitrite.

Materials:

Sample solution containing potassium

Sodium Cobaltinitrite Reagent (prepared as in 3.1)

Glacial Acetic Acid

Wash solution (e.g., 10% acetic acid or a saturated solution of potassium sodium

cobaltinitrite)

Ethanol

Gooch crucible or sintered glass crucible

Drying oven

Procedure:

Pipette a known volume of the sample solution (containing 15-25 mg of K₂O) into a beaker.

Acidify the solution with 1 mL of glacial acetic acid.

Add an excess of the sodium cobaltinitrite reagent (typically 10 mL) slowly and with constant

stirring.

Allow the mixture to stand for at least 4 hours, or preferably overnight, to ensure complete

precipitation[4].

Filter the yellow precipitate through a pre-weighed Gooch or sintered glass crucible.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/ac50073a002?src=recsys
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the precipitate several times with a small amount of the wash solution to remove any

excess reagent and soluble salts.

Finally, wash the precipitate with 70% ethanol to remove the wash solution[3].

Dry the crucible and precipitate in an oven at 110-120°C to a constant weight.

Cool the crucible in a desiccator and weigh.

The weight of potassium can be calculated using the gravimetric factor for K in

K₂Na[Co(NO₂)₆]·H₂O (FW = 471.29 g/mol , K = 78.20 g/mol ). The gravimetric factor is

0.1659.

Volumetric Determination of Potassium
This protocol outlines the titration of the nitrite in the precipitate with potassium permanganate.

Materials:

Precipitated and washed potassium sodium cobaltinitrite (as obtained in steps 1-6 of the

gravimetric procedure)

Standardized Potassium Permanganate (KMnO₄) solution (e.g., 0.1 N)

Sulphuric Acid (H₂SO₄), dilute (e.g., 1:10 v/v)

Standardized Oxalic Acid (H₂C₂O₄) solution (optional, for back-titration)

Burette, Pipettes, Erlenmeyer flask

Procedure:[2]

After washing the precipitate in the crucible, transfer the crucible containing the precipitate to

a beaker.

Add a measured excess of standardized KMnO₄ solution to the beaker.

Add a sufficient volume of dilute sulphuric acid to make the solution acidic.
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Heat the solution to 80-90°C to facilitate the oxidation of the nitrite ions by the

permanganate. The yellow precipitate will dissolve, and the solution will turn brown due to

the formation of manganese dioxide (MnO₂), which will then be reduced to colorless Mn²⁺.

The overall reaction is: 5 K₂Na[Co(NO₂)₆] + 11 KMnO₄ + 22 H₂SO₄ → 11 MnSO₄ + 5 CoSO₄

+ 5 Na₂SO₄ + 10 K₂SO₄ + 30 HNO₃ + 7 H₂O

The endpoint is reached when a faint, permanent pink color of the excess permanganate

persists in the solution.

Alternatively (Back-Titration Method): After step 4, if a large excess of KMnO₄ was added,

add a known excess of standardized oxalic acid solution to the hot solution to completely

reduce the remaining permanganate. The solution will become colorless.

Titrate the excess oxalic acid with the standardized KMnO₄ solution until a faint pink endpoint

is reached.

The amount of potassium is calculated based on the stoichiometry of the reaction, where 11

moles of KMnO₄ are equivalent to 10 moles of K.

Diagrams
Experimental Workflow for Potassium Quantification
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Caption: Workflow for the quantitative analysis of potassium.
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Chemical Reactions in Volumetric Analysis

Precipitation Reaction Titration Reaction (Redox) Overall Stoichiometry

2K⁺ + Na⁺ + [Co(NO₂)₆]³⁻

K₂Na[Co(NO₂)₆]↓ (Yellow Precipitate)

in acetic acid

5 NO₂⁻ + 2 MnO₄⁻ + 6 H⁺

5 NO₃⁻ + 2 Mn²⁺ + 3 H₂O

Oxidation-Reduction

K₂Na[Co(NO₂)₆]

KMnO₄

Molar Ratio:
 10 K⁺ ↔ 11 KMnO₄

Click to download full resolution via product page

Caption: Key chemical reactions in the cobaltinitrite method.

Considerations and Interferences
Composition of the Precipitate: The composition of the precipitate can vary, which has been

a historical source of inaccuracy. It is crucial to standardize the procedure (e.g., reagent

concentration, temperature, and precipitation time) to ensure the formation of a precipitate

with a consistent stoichiometry, generally accepted as K₂Na[Co(NO₂)₆]·H₂O[1][5].

Interfering Ions: Ammonium (NH₄⁺) ions must be absent as they form an insoluble

cobaltinitrite salt, leading to positive errors. If present, they should be removed by boiling the

sample with a strong base prior to analysis. Other ions that can interfere include rubidium,

cesium, and thallium, which also form precipitates with the cobaltinitrite reagent[6].

Acidity: The precipitation should be carried out in a weakly acidic medium (acetic acid). In

strongly acidic solutions, the cobaltinitrite reagent is unstable, while in neutral or alkaline

solutions, cobalt hydroxide may precipitate[7].
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Temperature: The solubility of potassium sodium cobaltinitrite increases with temperature.

Therefore, precipitation should be carried out at room temperature or below to ensure

quantitative recovery.

Washing the Precipitate: Incomplete washing will leave behind excess sodium cobaltinitrite,

leading to high results in the volumetric method. Conversely, excessive washing, especially

with pure water, can lead to dissolution of the precipitate. A saturated solution of the

precipitate or a dilute acetic acid solution is recommended for washing.

By carefully controlling the experimental conditions and being mindful of potential interferences,

the potassium cobaltinitrite method can provide accurate and reliable results for the

quantitative determination of potassium in a variety of sample matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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